molecular formula C19H22N2 B1444362 1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine CAS No. 852655-67-5

1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine

Cat. No.: B1444362
CAS No.: 852655-67-5
M. Wt: 278.4 g/mol
InChI Key: BPQNQVSMKCEFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine is a compound with a complex structure that includes a cyclopropane ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine typically involves the reaction of diphenylmethyl azetidine with cyclopropanamine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine involves its interaction with specific molecular targets, such as the adenosine A1 receptor. By binding to this receptor, the compound can modulate various physiological processes, including neurotransmission and cardiovascular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine is unique due to its combination of a cyclopropane ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-benzhydrylazetidin-3-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c20-19(11-12-19)17-13-21(14-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQNQVSMKCEFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine
Reactant of Route 2
Reactant of Route 2
1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine
Reactant of Route 3
1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine
Reactant of Route 4
Reactant of Route 4
1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine
Reactant of Route 5
1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine
Reactant of Route 6
1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.